3,5-Bis(trifluoromethyl)benzylboronic Acid Pinacol Ester
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Overview
Description
3,5-Bis(trifluoromethyl)benzylboronic Acid Pinacol Ester is a boronic ester derivative known for its unique chemical properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethyl groups, which impart distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzylboronic Acid Pinacol Ester typically involves the reaction of 3,5-Bis(trifluoromethyl)benzylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(trifluoromethyl)benzylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds or substituted alkenes.
Protodeboronation: Formation of the corresponding hydrocarbon.
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)benzylboronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . This process facilitates the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
- Allylboronic Acid Pinacol Ester
Comparison: 3,5-Bis(trifluoromethyl)benzylboronic Acid Pinacol Ester is unique due to the presence of trifluoromethyl groups, which enhance its reactivity and stability compared to other boronic esters. This makes it particularly valuable in applications requiring robust chemical properties .
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF6O2/c1-12(2)13(3,4)24-16(23-12)8-9-5-10(14(17,18)19)7-11(6-9)15(20,21)22/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNIXGYNMYMHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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